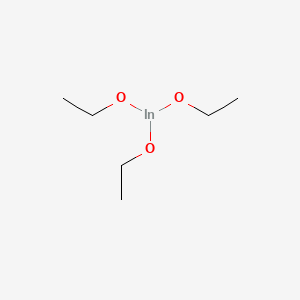

Indium triethoxide

Description

Contextual Significance in Organometallic Chemistry

In the realm of organometallic chemistry, indium triethoxide is significant primarily as a precursor and a building block for more complex molecules and materials. americanelements.com Organometallic compounds, which feature a bond between a carbon atom of an organic compound and a metal, are widely utilized as reagents and catalysts. americanelements.comamericanelements.com this compound, specifically, is a metal alkoxide, a class of compounds known for their application in synthesis and materials science.

The synthesis of this compound can be achieved through the reaction of an indium trihalide, such as indium(III) chloride (InCl₃), with an alcohol like ethanol (B145695) in the presence of a base. For instance, one method involves adding vacuum-distilled InCl₃ to excess absolute ethanol, followed by the addition of distilled triethylamine (B128534). acs.orgacs.org This exothermic reaction yields a precipitate of this compound. acs.orgacs.org

The interest in organometallic compounds of indium is largely due to their potential as precursors for semiconducting materials. libretexts.org Volatile compounds are particularly useful for growing thin films using techniques like Metal-Organic Chemical Vapour Deposition (MOCVD). libretexts.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₅InO₃ |

| Synonyms | Indium(III) Ethoxide, Triethoxyindigane, Triethoxyindium(III) americanelements.com |

| Exact Mass | 250.006 g/mol americanelements.com |

| Melting Point | 150 °C americanelements.com |

| Solubility in Water | Reacts americanelements.com |

Evolution of Research Trajectories in Material Science and Catalysis

The application of this compound has evolved significantly, with research extending from fundamental organometallic synthesis to advanced applications in material science and catalysis. Its role as a molecular precursor is central to these fields, providing a pathway to high-purity, functional materials.

In Material Science:

This compound is a key precursor for the synthesis of indium-based materials, most notably indium oxide (In₂O₃) and its doped variants like indium tin oxide (ITO). tuwien.ataip.org These materials are classified as transparent conducting oxides (TCOs), which possess the rare combination of high electrical conductivity and optical transparency in the visible spectrum. acs.orgtuwien.at This unique property makes them indispensable in a wide range of optoelectronic applications, including:

Flat-panel displays and LCD screens tuwien.atharvard.edu

Solar cells tuwien.atharvard.edu

Low-emissivity windows harvard.edu

The deposition of these materials often employs methods like Metal-Organic Chemical Vapour Deposition (MOCVD), a process that uses volatile organometallic precursors to grow crystalline layers on a substrate. wikipedia.orgaixtron.com this compound and other organoindium compounds are suitable for these techniques due to their volatility and ability to decompose cleanly. americanelements.comlibretexts.org

Research has also focused on using this compound to create nanomaterials. A sonochemical technique, for example, uses this compound as a precursor to produce indium oxide nanoparticles. acs.orgacs.org In this method, the precursor undergoes hydrolysis to form indium hydroxide (B78521) [In(OH)₃], which is then calcined to yield cubic In₂O₃ nanoparticles. acs.org The properties of these nanoparticles, such as their band gap, can be tuned by controlling their size, demonstrating the quantum confinement effect. acs.org

Table 2: Research Findings on Indium Oxide Nanoparticles from an Indium Ethoxide Precursor

| Particle Size (nm) | Band Gap (eV) | Synthesis Method |

|---|---|---|

| 8 | 4.11 | Sonochemical acs.org |

This data illustrates the quantum confinement effect, where the band gap increases as the nanoparticle size decreases. acs.org

In Catalysis:

The catalytic applications of indium compounds are a growing area of research. Indium(III) is recognized as a soft Lewis acid that can catalyze a variety of organic reactions with high chemoselectivity, even tolerating functional groups like alcohols and amines. syncatmeth.es While many studies use indium halides (e.g., InBr₃, InI₃) directly, indium alkoxides like this compound serve as important precursors for creating catalytically active indium species. syncatmeth.es

Recent research highlights the potential of indium complexes in polymerization catalysis. For instance, phosphasalen indium complexes have been developed for the ring-opening copolymerization of CO₂ and epoxides, operating efficiently at low pressures. acs.org These catalysts are proposed to function via a distinct mononuclear mechanism. acs.org In another application, phosphasalen indium catalysts have demonstrated high rates and isoselectivity in the ring-opening polymerization of rac-lactide to produce polylactide (PLA), a leading bioderived polymer. nih.gov

Furthermore, this compound has been used directly in the preparation of doped materials with specific catalytic or electrochemical properties. In one study, it was used as a dopant precursor to synthesize indium-doped rutile titanium oxide (TiO₂) particles for sodium-ion batteries. acs.org The incorporation of indium, with its larger ionic size compared to titanium, alters the material's lattice parameters and electrochemical properties. acs.org

Table 3: Compounds Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | In(OCH₂CH₃)₃ |

| Indium(III) Chloride | InCl₃ |

| Ethanol | C₂H₅OH |

| Triethylamine | (C₂H₅)₃N |

| Indium Oxide | In₂O₃ |

| Indium Tin Oxide | ITO |

| Indium Hydroxide | In(OH)₃ |

| Indium(III) Bromide | InBr₃ |

| Indium(III) Iodide | InI₃ |

| Carbon Dioxide | CO₂ |

| Polylactide | (C₃H₄O₂)n |

Properties

IUPAC Name |

triethoxyindigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.In/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXZOLDSEPCWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[In](OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15InO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587197 | |

| Record name | Indium triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62763-48-8 | |

| Record name | Indium triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Development

Routes to Indium Triethoxide Synthesis

The synthesis of this compound can be achieved through several chemical pathways, primarily involving organometallic precursors or salt metathesis reactions. The choice of method often depends on the desired purity, scale, and subsequent application of the final product.

Organometallic Precursor Approaches

The synthesis of indium alkoxides, including this compound, can be approached through reactions involving organoindium compounds. While direct synthesis from common trialkylindium precursors like trimethylindium (B1585567) is not the most common route, the reactivity of the indium-carbon bond allows for alkoxide formation. For instance, chiral tetracarbene indium(III) complexes have been synthesized, and subsequent reaction can yield an indium ethoxide complex. ed.ac.uk This highlights the possibility of designing specialized organometallic precursors that can be converted to indium ethoxide, although this is often for more complex catalytic applications rather than bulk synthesis of the simple trialkoxide. ed.ac.uk

Salt Metathesis Reactions with Indium Halide Precursors

A more direct and widely utilized method for the preparation of this compound is the salt metathesis reaction. iaea.org This approach involves the reaction of an indium halide, typically anhydrous indium trichloride (B1173362) (InCl₃), with a sodium alkoxide. iaea.orgwikipedia.org

The synthesis of indium tri-isopropoxide has been successfully demonstrated by reacting anhydrous indium trichloride with sodium isopropoxide in a benzene (B151609) and isopropanol (B130326) medium. iaea.org Following this, this compound can be synthesized through an alcoholysis reaction where the indium isopropoxide is treated with ethanol (B145695). The difference in boiling points of the alcohols allows for the removal of isopropanol, driving the equilibrium towards the formation of the desired indium ethoxide.

A series of indium alkoxides can be synthesized using this alcoholysis method. iaea.org The general reaction is as follows:

In(OPrⁱ)₃ + 3 EtOH ⇌ In(OEt)₃ + 3 PrⁱOH

Insoluble methoxy (B1213986) and ethoxy derivatives precipitate when methanol (B129727) or ethanol are added to a benzene solution of indium iso-propoxide. iaea.org

| Precursor 1 | Precursor 2 | Solvent | Product | Reference |

| Indium Trichloride (InCl₃) | Sodium Isopropoxide (NaOPrⁱ) | Benzene/Isopropanol | Indium tri-isopropoxide (In(OPrⁱ)₃) | iaea.org |

| Indium tri-isopropoxide (In(OPrⁱ)₃) | Ethanol (EtOH) | Benzene | This compound (In(OEt)₃) | iaea.org |

Hydrothermal Synthesis Applications Utilizing this compound

Hydrothermal synthesis is a prevalent method for producing crystalline metal oxides, including indium oxide (In₂O₃) and indium tin oxide (ITO), from aqueous solutions of metal salts under high temperature and pressure. koreascience.krkoreascience.krresearchgate.netnih.gov Common precursors for the hydrothermal synthesis of indium-based materials include indium nitrate (B79036) and indium chloride. koreascience.krresearchgate.net However, the literature on hydrothermal synthesis does not indicate the use of this compound as a direct precursor. Metal alkoxides, in general, are mentioned as an alternative to avoid chlorine contamination, but they are noted to be expensive and water-sensitive, which complicates their use in aqueous hydrothermal processes. researchgate.net The typical hydrothermal process involves the hydrolysis of metal precursors to form hydroxides or oxides, a reaction that would readily occur with a reactive alkoxide like this compound, but its application in this specific synthetic method is not documented.

Development of this compound as a Deposition Precursor

This compound's volatility and decomposition characteristics make it a candidate for use as a precursor in chemical vapor deposition (CVD) and related techniques for the fabrication of indium-containing thin films.

Precursor Design Principles for Controlled Deposition

The design of a suitable precursor for deposition processes like CVD is governed by several key principles. The precursor must have sufficient volatility to be transported into the reaction chamber in the gas phase. It should also exhibit thermal stability at the transport temperature but decompose cleanly at the desired deposition temperature on the substrate surface.

For indium oxide deposition, precursors are designed to decompose cleanly, leaving behind the desired oxide material without incorporating impurities from the organic ligands. rsc.org Indium trichloride is a common precursor for organometallic synthesis, such as the production of trimethylindium for MOCVD. indium.com While not as common as other indium precursors, this compound offers the advantage of being a potential single-source precursor for indium oxide, as the ethoxide ligands can be eliminated through thermal decomposition. The design of such precursors aims to balance volatility with thermal stability to achieve controlled and reproducible film growth.

Purity and Handling Considerations for Precursor Materials

The purity of the precursor is of paramount importance in semiconductor and thin-film applications, as impurities can significantly degrade the electrical and optical properties of the final material. For instance, the synthesis of high-purity anhydrous indium trichloride, a common starting material for indium compounds, requires carefully controlled conditions to avoid moisture and residual chlorine. chemicalbook.comresearchgate.net

This compound, like other metal alkoxides, is sensitive to moisture. Hydrolysis will lead to the formation of indium hydroxide (B78521) and ethanol, compromising the integrity of the precursor. Therefore, it must be handled under an inert atmosphere, such as dry nitrogen or argon, using glovebox or Schlenk line techniques. cdhfinechemical.comcarlroth.com

General Handling Precautions for Indium Precursors:

Use in a well-ventilated area or in a fume hood.

Avoid contact with skin and eyes by wearing appropriate personal protective equipment, including gloves and safety goggles. cdhfinechemical.com

Prevent the formation of dust and aerosols. cdhfinechemical.com

Store in tightly sealed containers in a dry, cool place away from sources of moisture.

Coordination Chemistry and Molecular Architecture of Indium Triethoxide Complexes

Ligand Field Effects and Coordination Environment of Indium(III) Centers

The environment around the indium(III) ion in ethoxide complexes is significantly influenced by the nature of the In-O bond and the steric and electronic characteristics of the ethoxide ligands. These factors determine the coordination number and geometry of the metal center.

The Indium-Oxygen (In-O) bond is a key feature in the structure of indium triethoxide and its derivatives. Due to the electron-deficient nature of the indium(III) center, it seeks to increase its coordination number beyond three. This is often achieved through the formation of bridging alkoxide ligands, leading to aggregated species.

In dimeric indium alkoxide complexes, two types of In-O bonds are typically observed: shorter terminal bonds and longer bridging bonds. For instance, in related dimeric indium quinolinato complexes, the bridging In–O bond distance is significantly longer (2.193 Å) than the terminal ones, reflecting its different bonding environment. The geometry at the indium centers in such dimeric structures with bridging alkoxides is often a distorted octahedron. The preference for such aggregated structures highlights the Lewis acidic character of the In(III) center.

Table 1: Representative Indium-Oxygen Bond Lengths in Indium Alkoxide and Related Complexes

| Compound/Complex Fragment | Bond Type | Bond Length (Å) | Reference |

|---|---|---|---|

| In-O1 in py₂Cu[In(OtBu)₄] | Terminal | 2.047(4) | |

| In-O3 in py₂Cu[In(OtBu)₄] | Terminal | 2.016(4) | |

| In-O1 in In₄(OtBu)₈(C₅H₄)₂ | Bridging | 2.138(4) | |

| In-O2 in In₄(OtBu)₈(C₅H₄)₂ | Bridging | 2.127(4) | |

| In-O in [In₂(Ox)₂Cl₂-μ-[κ²-O,O′-(Ox)₂]] | Bridging | 2.193(13) |

The size and electronic nature of the alkoxide ligands play a crucial role in modulating the structure of indium(III) alkoxide complexes. While this compound, with the relatively small ethoxide group, tends to form oligomeric structures, bulkier alkoxide ligands can enforce lower coordination numbers and even lead to monomeric species. For example, the use of sterically demanding tert-butoxide ligands can lead to the formation of dimeric complexes of the type [In(μ-OR)(OR)₂]₂.

The weak-field nature of alkoxide ligands results in high-spin configurations for the metal center. The π-donating ability of the oxygen atom in the alkoxide ligand can influence the electronic environment of the indium center. However, the electron-deficient character of indium(III) remains a dominant factor, driving the tendency for aggregation to satisfy its coordination sphere. The modification of alkoxide ligands, for instance, through fluorination, can minimize the π-donicity and inhibit the propensity for clustering. The interplay between the steric bulk of the alkyl group and the electronic properties of the oxygen donor atom ultimately dictates the nuclearity and geometry of the resulting indium alkoxide complex.

Supramolecular Assembly and Aggregation Phenomena in this compound Systems

This compound and related alkoxides exhibit a strong tendency to form supramolecular assemblies through the formation of bridging alkoxide ligands. This aggregation is a direct consequence of the electron-deficient nature of the indium(III) center.

In the solid state and often in solution, indium alkoxides are typically not monomeric. Instead, they form dimeric, trimeric, or tetrameric structures. The most common motif is the dimer, [In(OR)₃]₂, which features a central In₂O₂ core with two alkoxide ligands bridging the two indium centers. This results in a distorted octahedral coordination geometry for each indium atom. More complex structures, such as tetramers with a six-coordinate central indium atom, have also been reported for some indium alkoxides. The formation of these oligomers is a strategy to alleviate the electronic deficiency of the indium(III) ion by increasing its coordination number to five or six.

The structures of indium alkoxides observed in the solid state may not always persist in solution. The lability of the bridging alkoxide bonds can lead to dynamic equilibria between different aggregated forms (e.g., dimers and monomers) or isomers. For instance, a dimeric indium-quinolinato complex was found to exist in equilibrium with its monomeric form in solution, which eventually converted to a different isomeric form.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state behavior of these complexes. Solid-state ¹¹⁵In NMR has also been employed to probe the local environment of indium in its coordination complexes, providing insights into the structure and symmetry. These studies can help elucidate the nuclearity of the species present in solution and understand the dynamic processes that may be occurring.

Theoretical Approaches to Electronic Structure and Bonding

Theoretical methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and bonding in indium-containing compounds. While specific DFT studies on this compound were not prevalent in the search results, the principles can be extended from studies on related indium oxide and complex systems.

DFT calculations can provide valuable insights into the geometry and stability of different possible structures (monomeric vs. dimeric) for indium alkoxides. For example, calculations on related gallium and indium complexes have shown that for indium, a dimeric structure is energetically preferred over a monomeric one. These calculations can also elucidate the nature of the In-O bond, differentiating between terminal and bridging interactions.

Furthermore, theoretical models can be used to analyze the molecular orbitals and predict electronic properties. In indium complexes, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often localized on different parts of the molecule, which can inform their reactivity. For indium oxides, DFT studies have shown that the In 4d level is a shallow core level, well below the valence band, which is primarily composed of O 2p orbitals. This fundamental understanding of the electronic structure of the In-O bond is crucial for interpreting the properties and reactivity of this compound.

Density Functional Theory (DFT) Applications for Molecular Description

In principle, DFT calculations could provide valuable insights into the geometry of this compound, predicting bond lengths, bond angles, and the preferred coordination environment of the indium atom. Such studies would likely explore the potential for oligomerization through ethoxide bridges, a common feature in metal alkoxides, and determine the relative stability of different oligomeric forms (e.g., dimers, trimers). Furthermore, analysis of the calculated vibrational frequencies could aid in the interpretation of experimental infrared and Raman spectra. However, at present, such specific data for this compound has not been published.

Frontier Molecular Orbital Analysis (HOMO/LUMO) in Reactivity Studies

A Frontier Molecular Orbital (FMO) analysis, specifically examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding the reactivity of a molecule. For this compound, such an analysis would reveal the nature of its reactive sites. The HOMO would likely be localized on the oxygen atoms of the ethoxide ligands, indicating their nucleophilic character and propensity to coordinate to electrophilic centers. Conversely, the LUMO would be expected to be centered on the indium atom, highlighting its Lewis acidic nature and susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. DFT calculations would be the primary method to determine the energies and spatial distributions of these frontier orbitals for this compound.

This analysis would be crucial for predicting its behavior in various chemical reactions, such as its role as a precursor in the synthesis of indium-containing materials or its catalytic activity. For instance, the interaction of the HOMO of a reactant with the LUMO of this compound, or vice-versa, would govern the initial steps of a chemical transformation.

Unfortunately, specific research detailing the HOMO-LUMO analysis of this compound, including calculated orbital energies and visualizations of the orbital distributions, is not available in the peer-reviewed literature. Therefore, a quantitative discussion of its reactivity based on FMO theory cannot be provided at this time.

Advanced Materials Synthesis Via Indium Triethoxide Precursors

Thin Film Deposition Technologies Employing Indium Triethoxide

This compound is a metalorganic precursor that holds potential for the fabrication of indium-containing thin films, which are critical components in a variety of electronic and optoelectronic devices. Its utility is explored through several deposition techniques, including Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), and solution-based methods.

Atomic Layer Deposition (ALD) Applications for Indium Oxide Films

Publicly available research extensively details the use of various indium precursors for the ALD of indium oxide films, such as triethylindium (B1595915) and cyclopentadienyl (B1206354) indium. However, specific studies detailing the growth mechanisms, reaction pathways, precursor reactivity, and selectivity of this compound in ALD processes are not prominently documented in the reviewed scientific literature.

While the reactivity and selectivity of numerous indium precursors have been characterized for ALD, specific data and comparative studies on the performance of this compound are not extensively reported.

Chemical Vapor Deposition (CVD) Pathways for Indium-Containing Films

The use of organometallic compounds in Metal-Organic Chemical Vapor Deposition (MOCVD) is a well-established technique for depositing a wide range of thin films. While various indium-containing precursors are utilized in CVD, specific research detailing the application and reaction chemistry of this compound for the deposition of indium-containing films is not widely available in the public domain.

Solution-Based Deposition Methods

Solution-based techniques offer a versatile and often low-cost alternative to vapor-phase deposition methods for producing thin films. These methods typically involve the dissolution of a precursor in a suitable solvent, followed by the application of the solution to a substrate and subsequent thermal treatment.

The sol-gel process is a widely used solution-based method for fabricating metal oxide films. It involves the hydrolysis and condensation of metal alkoxide precursors to form a "sol" (a colloidal suspension of solid particles in a liquid), which then gels to form a solid network. While the sol-gel synthesis of indium tin oxide (ITO) and other indium-based films has been reported using various indium salts and other precursors, detailed studies focusing specifically on this compound as the primary indium precursor are not extensively covered in the available literature.

Spin Coating Techniques for Homogeneous Film Formation

Spin coating is a widely utilized technique for the deposition of thin films from solution-based precursors like this compound. This method is favored for its ability to produce uniform and homogeneous films over large areas, a critical requirement for many advanced electronic and optoelectronic devices. The process involves dispensing a solution containing the this compound precursor onto a substrate, which is then rotated at high speeds. The centrifugal force spreads the solution evenly across the substrate, and solvent evaporation leads to the formation of a solid film.

The quality and properties of the resulting film are highly dependent on several processing parameters. These include the viscosity and concentration of the precursor solution, the spin speed and acceleration, and the duration of the spinning process. By carefully controlling these parameters, the thickness, roughness, and morphology of the film can be precisely tailored. For instance, higher spin speeds generally result in thinner films, while more concentrated solutions lead to thicker films.

In the context of this compound, the sol-gel method is often employed to prepare the precursor solution. This involves the hydrolysis and condensation of the indium alkoxide in a suitable solvent, often with the addition of stabilizers or chelating agents to control the reaction kinetics and improve the stability of the sol. The resulting sol can then be spin-coated to form a gel-like film, which is subsequently converted to indium oxide through a thermal annealing process. This approach offers excellent control over the film's microstructure and composition. An environmentally friendly aqueous sol-gel process has been developed to fabricate thin films of indium tin oxide (ITO) using indium nitrate (B79036) and tin acetate (B1210297) precursors. rsc.org The deposited thin films were reported to be homogeneous and continuous. rsc.org

Research has demonstrated that spin coating of indium-based precursors can yield high-quality films with desirable properties for various applications. For example, transparent and conductive indium tin oxide (ITO) films have been successfully fabricated using this technique. rsc.org The ability to achieve uniform film formation is a key advantage of spin coating, as it ensures consistent performance across the entire device area.

Spray Pyrolysis for Nanostructured Films

Spray pyrolysis is another versatile and cost-effective deposition technique that is well-suited for the fabrication of nanostructured films from this compound precursors. acs.orggoogle.com This method involves atomizing a precursor solution into fine droplets, which are then sprayed onto a heated substrate. Upon contact with the hot surface, the solvent evaporates, and the precursor undergoes thermal decomposition to form the desired metal oxide film. cecri.res.in

A key advantage of spray pyrolysis is its ability to control the film's morphology and nanostructure by adjusting the deposition parameters. acs.orgcecri.res.in Factors such as the substrate temperature, solution spray rate, carrier gas pressure, and nozzle-to-substrate distance all play a crucial role in determining the final film properties. cecri.res.in By manipulating these parameters, it is possible to produce films with a variety of nanostructures, including nanocrystalline grains, porous networks, and other complex architectures. acs.orggoogle.com

For instance, the substrate temperature significantly influences the crystallite size of the deposited indium oxide films. acs.org Higher substrate temperatures generally promote the growth of larger crystallites. acs.org The surface morphology of the films, including grain size and distribution, is also heavily dependent on the deposition temperature. acs.org This level of control over the nanostructure is essential for tailoring the material's properties for specific applications, such as gas sensing, where a high surface area is desirable. acs.org

The technique has been successfully employed to synthesize nanostructured indium oxide (In₂O₃) thin films with enhanced performance in various devices. acs.org The ability to produce these films over large areas and the relative simplicity of the apparatus make spray pyrolysis an attractive method for industrial-scale production. cecri.res.in

| Deposition Parameter | Influence on Film Properties |

| Substrate Temperature | Affects crystallite size and surface morphology. acs.org |

| Solution Spray Rate | Influences film thickness and uniformity. |

| Carrier Gas Pressure | Affects droplet size and velocity, impacting film density. |

| Nozzle-to-Substrate Distance | Influences the temperature at which droplets reach the substrate. |

Fabrication of Indium-Based Oxide Materials

Indium Oxide (In₂O₃) Thin Films from Ethoxide Precursors

Indium oxide (In₂O₃) is a wide-bandgap semiconductor with high optical transparency and electrical conductivity, making it a crucial material in various optoelectronic applications. seoultech.ac.kr The use of indium ethoxide as a precursor for the deposition of In₂O₃ thin films has been extensively investigated due to the advantages offered by solution-based processing techniques. These methods, such as spin coating and spray pyrolysis, allow for the fabrication of large-area films at a relatively low cost. researchgate.net

The synthesis of In₂O₃ thin films from ethoxide precursors typically involves the preparation of a precursor solution by dissolving this compound in a suitable organic solvent. The properties of the resulting film are highly dependent on the choice of precursor and the deposition conditions. kaust.edu.sakaust.edu.sa Different indium precursors can lead to significant variations in the grain size and morphology of the resulting In₂O₃ films. kaust.edu.sakaust.edu.sa

Numerous deposition techniques have been utilized to fabricate In₂O₃ thin films from various precursors, including atomic layer deposition (ALD), sputtering, and pulsed laser deposition. seoultech.ac.krresearchgate.netmst.edu ALD, for instance, has been shown to produce dense, polycrystalline In₂O₃ films with high transparency and good electrical properties at deposition temperatures between 200–300 °C. seoultech.ac.kr The choice of deposition method and precursor plays a critical role in determining the final properties of the In₂O₃ film. kaust.edu.sasemanticscholar.org

Amorphous and Crystalline Phase Control in Deposited Films

The ability to control the phase of the deposited indium oxide film, whether amorphous or crystalline, is crucial as it significantly impacts the material's electrical and optical properties. mst.edumrsec.org Amorphous indium oxide films are often desirable for applications requiring high uniformity over large areas, such as in flat-panel displays. mrsec.org The introduction of secondary metal ions is a known method to decrease the degree of crystallinity and increase the crystallization temperature. mrsec.org

The deposition temperature is a key parameter in controlling the phase of the In₂O₃ film. seoultech.ac.kr Lower deposition temperatures tend to favor the formation of amorphous or porous films, while higher temperatures promote the growth of dense, polycrystalline films. seoultech.ac.krmst.edu For example, using atomic layer deposition, amorphous In₂O₃ films were grown at 150 °C, whereas polycrystalline films were obtained at temperatures between 200–300 °C. seoultech.ac.kr

Even within the amorphous phase, the properties of the film can vary depending on the deposition temperature. northwestern.edu Studies have shown that the carrier mobility and conductivity of amorphous indium oxide films decrease with decreasing deposition temperature. northwestern.edu This highlights the importance of precise temperature control during the deposition process to achieve the desired film characteristics.

The transition from an amorphous to a crystalline state can also be influenced by post-deposition annealing. arxiv.orgarxiv.org As-deposited amorphous films can be crystallized by subjecting them to a thermal treatment at a sufficiently high temperature. The resulting crystalline structure is typically the cubic bixbyite phase of In₂O₃. arxiv.orgarxiv.org

Influence of Post-Deposition Annealing on Film Microstructure

Post-deposition annealing is a critical step in the fabrication of indium oxide thin films, as it can significantly alter their microstructure and, consequently, their physical properties. uotechnology.edu.iqnih.gov The annealing process typically involves heating the deposited film in a controlled atmosphere, such as air or nitrogen, at a specific temperature for a certain duration. nih.gov This thermal treatment can induce a range of changes in the film, including crystallization, grain growth, and a reduction in defects. uotechnology.edu.iqresearchgate.net

One of the primary effects of annealing is the improvement of the film's crystallinity. uotechnology.edu.iqnih.gov As-deposited films, particularly those prepared at low temperatures, may be amorphous or poorly crystalline. Annealing provides the thermal energy necessary for the atoms to rearrange into a more ordered, crystalline structure. uotechnology.edu.iq X-ray diffraction (XRD) studies have shown that the intensity of diffraction peaks corresponding to the crystalline phase of In₂O₃ increases with annealing temperature, indicating enhanced crystallinity. uotechnology.edu.iqnih.gov The preferred orientation of the crystallites can also be influenced by the annealing conditions. uotechnology.edu.iqnih.gov

Annealing also promotes grain growth, leading to an increase in the average crystallite size. uotechnology.edu.iqresearchgate.net This is due to the coalescence of smaller grains at elevated temperatures, which reduces the density of grain boundaries. uotechnology.edu.iq The increase in grain size can have a significant impact on the film's electrical properties, as grain boundaries can act as scattering centers for charge carriers.

The annealing atmosphere can also play a crucial role. For instance, annealing in an air atmosphere can lead to a decrease in carrier concentration and an increase in transmittance in the mid-infrared range. nih.gov The table below summarizes the effects of annealing on the microstructure of In₂O₃ films.

| Annealing Parameter | Effect on Microstructure |

| Temperature | Increases crystallinity and grain size. uotechnology.edu.iqresearchgate.net |

| Duration | Affects the extent of crystallization and grain growth. |

| Atmosphere | Influences defect chemistry and carrier concentration. nih.gov |

Indium Tin Oxide (ITO) Films Derived from Mixed Precursors

Indium tin oxide (ITO) is a ternary compound of indium, tin, and oxygen, typically composed of 90% In₂O₃ and 10% SnO₂ by weight. indium.comwikipedia.org It is one of the most widely used transparent conducting oxides (TCOs) due to its excellent combination of high electrical conductivity and optical transparency. indium.comwikipedia.org The fabrication of ITO films from mixed precursors, often including an indium source like this compound and a tin source, is a common practice.

Various deposition techniques are employed to produce ITO thin films, including magnetron sputtering, electron beam evaporation, and chemical vapor deposition. indium.comdpsemicon.com However, solution-based methods, such as sol-gel spin coating, have gained attention as a cost-effective alternative. researchgate.net In this approach, a precursor solution containing both indium and tin compounds is prepared. For example, indium nitrate and tin acetate have been used as precursors in an aqueous sol-gel process to create ITO films. rsc.org Another study utilized a mixture of tris(ethyl acetoacetato)indium and bis(acetylacetonato)tin dichloride for spin coating. elsevierpure.com

The properties of the resulting ITO films are highly dependent on the composition of the precursor mixture and the subsequent processing conditions. The doping of tin into the indium oxide lattice is crucial for achieving high conductivity. The tin atoms act as donors, increasing the free carrier concentration in the material. The typical doping level of tin is around 10% by weight. indium.com

Doping Strategies and Mechanisms for Enhanced Conductivity

Similarly, in solid-state electrolytes such as Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃ (LATP), indium doping at the titanium site has been investigated to improve ionic conductivity. researchgate.net The proposed mechanism centers on the larger ionic radius of indium compared to titanium. It is hypothesized that this size difference increases the lattice volume, thereby expanding the channels for lithium-ion transport and increasing ionic conductivity. researchgate.net This strategy of heterovalent cation doping is considered a practical method to enhance the electrochemical performance of such materials. researchgate.net

In semiconductor thin films like tin sulfide (B99878) (SnS), indium doping has been shown to significantly enhance photoelectric properties. The mechanism involves the successful substitution of Sn²⁺ sites in the SnS lattice by In³⁺ ions. This process provides more free electrons, creating an effective charge compensation effect that markedly increases the material's carrier concentration and mobility, leading to a decrease in resistivity. unm.edu At an optimal doping concentration of 4.93 at%, the carrier concentration and mobility showed significant improvement over undoped samples. unm.edu

Compositional Control and Stoichiometry in Ternary Systems

Achieving precise compositional control and stoichiometry is critical when synthesizing ternary oxide systems, and the choice of precursor plays a fundamental role. Using single-source precursors, such as bimetallic alkoxides that contain pre-formed bonds between the constituent elements, can offer greater control over the final film's stoichiometry and lead to more homogenous materials. unm.eduucl.ac.uk For example, compounds like [ZnSn(OEt)₆] have been studied as models for ensuring proper stoichiometry in ternary metal oxide systems. unm.edu

In contrast, when separate precursors are used, such as in the sol-gel synthesis of indium tin oxide (ITO), controlling the hydrolysis and condensation reactions is key. iaea.org The nature of the chemical agents used for hydrolysis can significantly influence the final product. For instance, in the synthesis of nanostructured ITO, using ethanolamine (B43304) for hydrolysis leads to a rod-like morphology, while sodium acetate yields round, monodisperse nanoparticles, demonstrating that reaction pathways can be directed to control material properties. iaea.org

However, maintaining stoichiometric control can be challenging. In techniques like Chemical Vapor Deposition (CVD), premature decomposition or side reactions of precursors can make the stoichiometry in the deposited films difficult to control reproducibly. muni.cz Similarly, in Atomic Layer Deposition (ALD) of ternary oxides, achieving the correct cation stoichiometry requires careful optimization of the pulsing ratios of the individual binary oxide processes. atomiclayerdeposition.com The compatibility of precursors and their reaction kinetics are demanding parameters to balance for successful and reproducible synthesis of ternary compounds. atomiclayerdeposition.com

Indium-Doped Metal Oxides (e.g., TiO₂)

Solid Solubility Limits and Doping Effects on Material Properties

When indium is introduced as a dopant into metal oxides like titanium dioxide (TiO₂), its incorporation is governed by a solid solubility limit. For rutile TiO₂, the solid solubility limit of indium has been identified as 0.8 atom %. doaj.org Beyond this concentration, while indium is still present in the material, it may lead to the formation of amorphous-like impurities such as indium oxide (In₂O₃) rather than being fully integrated into the TiO₂ lattice. doaj.org

Indium doping has profound effects on the material properties of TiO₂. Characterization of In-doped catalysts points to a substitutional doping of indium into the anatase crystal structure. nih.gov This incorporation induces electronic modifications that can reduce the n-type character of the material and lower the electron-hole recombination rate. nih.gov Such changes are beneficial for applications in photocatalysis, where indium doping has been shown to increase the selectivity towards methane (B114726) (CH₄) production during CO₂ reduction. nih.gov Furthermore, doping TiO₂ with elements like indium can lead to the distortion of the crystal lattice, which alters its surface characteristics and can decrease the material's band gap, enhancing its photocatalytic activity under visible light. researchgate.netkaust.edu.sa

The table below summarizes the effects of indium doping on the properties of SnS thin films, illustrating how a controlled amount of dopant can optimize material characteristics.

| Indium Doping (at%) | Band Gap (eV) | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Resistivity (Ω·cm) |

| 0 | 1.27 | - | - | 1.360 × 10⁴ |

| Low Concentration | 1.19 | - | - | - |

| 4.93 | 1.13 | 1.08 × 10¹⁶ | 1.48 | 5.67 × 10³ |

| 6.06 | - | - | - | 6.70 × 10³ |

| Data sourced from MDPI unm.edu |

Lattice Parameter Modifications and Structural Integration

The structural integration of indium into the TiO₂ host lattice leads to measurable changes in its lattice parameters. As indium is incorporated, the unit cell volume expands. nih.gov This expansion is a direct consequence of the substitutional solid solution of In³⁺ ions, which have a larger ionic size (160 pm) compared to the Ti⁴⁺ ions (121 pm) they replace. doaj.org

In the case of rutile TiO₂, within the solid solubility limit (0 to 0.8 atom %), the lattice parameters increase linearly according to Vegard's law. doaj.org Specifically, 0.8 atom % indium doping was found to increase the lattice parameter a from 0.4603 nm to 0.4613 nm. doaj.org This expansion of the crystal lattice is significant as it can enlarge the diffusion paths for other ions, such as Na⁺ in battery applications, contributing to easier diffusion and improved performance. doaj.org

The following table presents the measured lattice parameters for In-doped rutile TiO₂ at different doping levels, showing the structural modification upon indium integration.

| Indium Doping (atom %) | Lattice Parameter 'a' (nm) | Lattice Parameter 'c' (nm) |

| 0 | 0.4603 | ~0.2460 |

| 0.8 | 0.4613 | ~0.2464 |

| Data sourced from ACS Omega doaj.org |

Nanostructured Materials Synthesis

Shape-Controlled Indium Oxide Nanostructures

The synthesis of indium oxide (In₂O₃) with controlled nanostructural shapes—such as cubes, rods, nanowalls, and spheres—is crucial for tailoring its properties for specific applications in optoelectronics and sensing. researchgate.netthaiscience.infonih.gov Sol-gel methods, which often utilize alkoxide precursors, are a prominent route for producing these nanostructures. doaj.orgthaiscience.info

Shape control is often achieved by applying the principles of coordination chemistry, where the choice of precursor and other reagents dictates the final morphology, often without the need for external shape-controlling agents. researchgate.net Studies have shown that the type of indium precursor used in a chemical solution deposition has a direct impact on the resulting nanostructure. For instance, using indium nitrate has been shown to yield cube-shaped In₂O₃ nanoparticles, while other precursors like indium chloride result in different grain sizes and morphologies. researchgate.netkaust.edu.sa

Furthermore, in sol-gel preparations, the agent used to induce hydrolysis and condensation can direct the growth of the nanostructures. The hydrolysis of indium and tin precursors with ethanolamine resulted in rod-like nanoparticles, whereas using sodium acetate under similar conditions produced monodisperse spherical nanoparticles. iaea.org This demonstrates that by carefully selecting the chemical reaction pathway, it is possible to control the assembly and morphology of the final indium oxide nanostructures. iaea.orgresearchgate.net

Nanoparticle Formation and Surface Functionalization

This compound serves as a versatile precursor in the synthesis of advanced indium-based nanomaterials, particularly indium oxide (In₂O₃) nanoparticles. Its utility stems from its reactivity in sol-gel and solvothermal processes, which allow for precise control over the resulting nanoparticle characteristics. These synthesis routes are broadly categorized into hydrolytic and non-hydrolytic methods, each offering distinct advantages in tailoring particle size, crystallinity, and morphology.

The formation of nanoparticles from this compound is primarily governed by hydrolysis and condensation reactions. In a typical aqueous sol-gel process, the ethoxide ligands of the indium precursor are replaced by hydroxyl groups through hydrolysis. This is followed by a condensation step, where either water or alcohol is eliminated, leading to the formation of In-O-In oxo bridges. This process results in a three-dimensional network known as a gel, which, upon drying and calcination, yields indium oxide nanoparticles.

Alternatively, nonaqueous sol-gel routes offer a valuable alternative, providing high crystallinity at lower temperatures and robust control over crystal growth, often without the need for surfactants. proquest.com In these methods, the solvent plays a crucial role not just as a medium but also as a reactant. For instance, in a system involving a metal alkoxide and benzyl (B1604629) alcohol, potential reaction pathways include the elimination of organic ethers through the condensation of two metal alkoxide molecules. proquest.com This surfactant-free approach allows the solvent itself to act as a growth-controlling agent. researchgate.net

Solvothermal synthesis, a method involving a solvent under moderate to high pressure and temperature, is another effective technique for preparing crystalline indium oxide nanoparticles. sigmaaldrich.com This process facilitates the interaction of precursors, yielding particles with well-defined nanometer-scale dimensions. tandfonline.com Subsequent heat treatment, or calcination, is often required to dehydrate the material, remove residual organics, and induce controlled crystallization to form the desired oxide structure. tandfonline.com

The choice of synthesis parameters, including the precursor, solvent, and reaction conditions, significantly influences the morphology of the resulting indium oxide nanoparticles. proquest.com Research on various indium precursors has demonstrated the ability to produce a range of nanostructures, from nanospheres and nanorods to more complex architectures like nanoflowers. researchgate.netthaiscience.info

The table below summarizes findings from various synthesis methods for indium-based nanoparticles, illustrating the influence of different precursors and conditions on the final product. While not exclusively using this compound, these examples provide insight into the typical outcomes of sol-gel and solvothermal processes for indium compounds.

| Precursor | Synthesis Method | Solvent(s) | Temperature (°C) | Resulting Nanoparticle Size/Morphology |

| Indium Acetate | Sol-Gel | Ethanol (B145695) / Water | 500 (Calcination) | Uniform, sphere-like nanostructures. tandfonline.com |

| Indium Acetate | Non-aqueous | Benzylamine | Not specified | 8 nm average size, cubic crystalline phase. ama-science.org |

| Indium Chloride | Solvothermal | Not specified | 300-700 (Annealing) | 78-94 nm grain size, cubic phase. researchgate.net |

| Indium Nitrate | Polymerized Complex | Distilled Water | 450-600 (Calcination) | 15-25 nm crystalline particles, weakly agglomerated. thaiscience.info |

Once indium oxide nanoparticles are synthesized, their surfaces can be functionalized to enhance stability, improve dispersibility in various media, or introduce specific chemical functionalities for targeted applications. The surface of as-synthesized metal oxide nanoparticles is typically rich in hydroxyl groups (-OH), which serve as primary sites for covalent modification.

A common strategy for surface functionalization involves the use of coupling agents like organosilanes or phosphonic acids. These molecules possess a head group that can anchor to the nanoparticle surface and a tail group that can be tailored for specific interactions. For example, phosphonic acids have been widely used to modify indium tin oxide surfaces, indicating their potential applicability for functionalizing indium oxide nanoparticles. The choice of functional molecule can alter surface properties such as wettability and surface free energy.

Stabilizing ligands can also be introduced during the synthesis process itself. In solvothermal methods, for instance, ligands like oleylamine (B85491) can attach to the nanoparticle surface, preventing aggregation and controlling particle growth. nih.gov However, the presence and concentration of such ligands must be carefully controlled, as residual surface chemistry can influence the material's properties and performance in subsequent applications. nih.gov

Catalysis and Organic Transformations Mediated by Indium Triethoxide

Ring-Opening Polymerization (ROP) Catalysis

Indium(III) complexes are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, providing a pathway to biodegradable polyesters such as polylactide (PLA). nih.govacs.org These catalysts offer controlled polymerization, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netnih.gov

Indium-based catalysts have demonstrated significant activity in the ROP of various cyclic esters, including lactide, ε-caprolactone, β-butyrolactone, and δ-valerolactone. researchgate.net An initiator system generated in situ from indium(III) chloride, benzyl (B1604629) alcohol, and triethylamine (B128534) has been shown to be effective for the polymerization of not only lactide but also ε-caprolactone and its derivatives. researchgate.netnih.gov The versatility of these catalysts allows for the production of a variety of aliphatic polyesters.

The polymerization of racemic lactide (rac-LA) with an indium alkoxide complex supported by a salan-type framework demonstrates high rates and excellent control, yielding high molecular weight polymers. rsc.org The flexibility of the catalyst's framework has been highlighted as a crucial factor in its activity across a range of cyclic ester monomers. rsc.org

| Catalyst System | Monomer | Conversion (%) | Mn,exp (g/mol) | PDI (Mw/Mn) | Conditions |

|---|---|---|---|---|---|

| InCl3/BnOH/NEt3 | D,L-Lactide | >95 | Controlled | Narrow | Room Temp, CH2Cl2 |

| Indium Salan Complex | rac-Lactide | >99 | - | 1.11 | - |

| Indium Salan Complex | ε-Caprolactone | >99 | - | 1.10 | - |

| Indium Salan Complex | β-Butyrolactone | >99 | - | 1.12 | - |

A key feature of indium-catalyzed ROP is the ability to control the stereochemistry of the resulting polymer. For the polymerization of racemic lactide, which exists as D,L- and meso-isomers, indium catalysts can be designed to produce polylactide with specific tacticities. For instance, the in situ system of indium(III) chloride, benzyl alcohol, and triethylamine can polymerize D,L-lactide to yield highly heterotactic polylactide, with a probability of racemic linkage (Pr) as high as 0.86. researchgate.net This stereocontrol is believed to operate through a chain-end control mechanism, where the stereochemistry of the last inserted monomer unit on the growing polymer chain dictates the stereochemistry of the next incoming monomer. researchgate.net

Conversely, chiral indium complexes bearing salen ligands have been developed as highly active and isoselective catalysts for the ROP of racemic lactide. ubc.ca These systems preferentially incorporate one enantiomer of the lactide, leading to the formation of isotactic polylactide. The mechanism is understood to involve a mononuclear propagating species, where the chiral ligand environment around the indium center dictates the stereoselectivity of the polymerization. ubc.ca Detailed mechanistic studies, including kinetic analyses and structural characterization of initiator complexes, have been crucial in elucidating the pathways that govern stereocontrol in these polymerizations. nih.gov

The design of the ligand framework supporting the indium center is paramount for achieving high catalytic activity and stereoselectivity. A wide array of ligands, including tridentate diaminophenolates and tetradentate salen and salan ligands, have been explored. nih.govacs.org

Key findings in catalyst design include:

Ligand Chirality: The use of chiral ligands, such as those derived from salen frameworks, is essential for achieving isoselective polymerization of racemic lactide. ubc.ca

Steric and Electronic Effects: Subtle modifications to the steric and electronic properties of the ligand can have a profound impact on polymerization activity and stereoselectivity. For example, modifications to the ortho-aryl substituents on salen ligands can significantly alter the isoselectivity of the catalyst. acs.orgubc.ca

Catalyst Aggregation: The state of aggregation of the indium complex, whether it exists as a monomer or a dimer in solution, can influence the polymerization mechanism and kinetics. Dinuclear indium complexes are often highly active, with polymerization proceeding through a dinuclear propagating species. nih.govacs.org In contrast, some highly active chiral indium salen systems are proposed to operate via a mononuclear propagating species. acs.org

Framework Flexibility: The flexibility of the ligand framework, as seen in some salan-type complexes, can contribute to high catalytic activity across a broad range of cyclic ester monomers. rsc.org

Research has also focused on developing robust and air-stable indium catalysts, which is a significant step towards practical and industrial applications. nih.govacs.org For instance, a chiral indium catalyst supported by a tetradentate salan ligand has been reported to be remarkably stable to water and air. nih.govacs.org

Indium catalysts are also effective for the synthesis of copolymers from different cyclic esters. This allows for the creation of materials with tailored properties that combine the characteristics of the constituent homopolymers. A dinuclear indium catalyst has been successfully used to generate triblock copolymers of polylactide (PLA) and poly(hydroxybutyrate) (PHB) through the sequential addition of lactide and β-butyrolactone monomers. ubc.ca

Furthermore, cationic indium complexes have been developed for the copolymerization of epoxides with cyclic esters like lactide. ubc.ca Mechanistic studies suggest that in these systems, the epoxide polymerizes first through a cationic mechanism, which then generates a neutral alkoxide indium species. This species subsequently polymerizes the lactide via a coordination-insertion mechanism, allowing for the one-pot synthesis of block copolymers. ubc.ca The ability to control the sequence and length of the different polymer blocks opens up possibilities for designing advanced materials with specific thermal and mechanical properties. ubc.ca

Characterization Techniques for Indium Triethoxide and Derived Materials in Research

Spectroscopic Methods for Molecular and Electronic Structure

Spectroscopic techniques are fundamental in elucidating the molecular and electronic characteristics of indium triethoxide. These methods provide insights into the compound's structural arrangement, bonding, and surface properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the ethoxide ligands.

In a representative ¹H NMR spectrum of an indium complex featuring ethoxide ligands, characteristic resonances can be observed. The methylene (B1212753) protons (-OCH₂-) of the ethoxide group typically appear as a quartet, while the methyl protons (-CH₃) present as a triplet. For instance, in one study of a macrocyclic tetracarbene indium complex with an ethoxide ligand, diagnostic ¹H NMR resonances were reported at 4.01 ppm for the methylene protons and 1.23 ppm for the methyl protons.

¹³C NMR spectroscopy further corroborates the structural assignment. The carbon atoms of the ethoxide ligand give rise to distinct signals. In the aforementioned study, the ¹³C NMR spectrum showed resonances at 63.14 ppm and 23.65 ppm, corresponding to the methylene and methyl carbons of the ethoxide group, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an Ethoxide Ligand on an Indium Complex

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | -OCH₂- | 4.01 |

| ¹H | -CH₃ | 1.23 |

| ¹³C | -OCH₂- | 63.14 |

| ¹³C | -CH₃ | 23.65 |

It is important to note that both ¹¹³In and ¹¹⁵In are NMR active nuclei. However, they are quadrupolar, which often results in very broad signals, making high-resolution analysis challenging. huji.ac.il For this reason, solid-state NMR of indium compounds is often performed at high magnetic fields to improve resolution. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups and vibrational modes within this compound. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds present in the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituent atoms in this compound.

Analysis of indium compounds by XPS typically focuses on the In 3d and O 1s core level spectra. For indium in its +3 oxidation state, the In 3d spectrum exhibits a characteristic doublet corresponding to the In 3d₅/₂ and In 3d₃/₂ spin-orbit components. In studies of indium oxide, these peaks are typically observed around 444-445 eV and 451-452 eV, respectively. rsc.orgresearchgate.netresearchgate.net It is expected that the In 3d spectrum of this compound would show similar binding energies, confirming the +3 oxidation state of the indium atom.

The O 1s spectrum provides insight into the different oxygen environments. In the case of this compound, a primary peak corresponding to the oxygen in the ethoxide group (In-O-C) would be anticipated. For comparison, the O 1s spectrum of indium oxide typically shows a main peak around 529-530 eV, attributed to the In-O-In lattice, and may also feature higher binding energy components associated with surface hydroxyl groups or adsorbed oxygen species. rsc.orgresearchgate.netresearchgate.net

Table 2: Typical Binding Energies for Indium and Oxygen in Indium Oxides from XPS

| Core Level | Species | Binding Energy (eV) |

| In 3d₅/₂ | In³⁺ | ~444 - 445 |

| In 3d₃/₂ | In³⁺ | ~451 - 452 |

| O 1s | In-O-In | ~529 - 530 |

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of this compound, which is particularly important for its use as a precursor in materials synthesis.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the stoichiometry of thermal events. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing information about phase transitions such as melting, boiling, and crystallization.

While specific TGA and DSC data for this compound are not available in the provided search results, the general thermal behavior of indium compounds can be considered. For instance, thermal analysis of indium nitrate (B79036) shows a major weight loss step corresponding to the decomposition of the organic matrix and the formation of indium oxide. researchgate.net A TGA curve for this compound would be expected to show a weight loss corresponding to the removal of the ethoxide ligands, ultimately leading to the formation of indium oxide at higher temperatures.

DSC analysis of pure indium metal shows a sharp endothermic peak at its melting point of approximately 157-160 °C. researchgate.netresearchgate.net For this compound, DSC could be used to determine its melting point and any other phase transitions that occur upon heating.

Structural Elucidation Techniques for Solid-State Characterization

The arrangement of atoms and molecules in the solid state is determined using various structural elucidation techniques, providing fundamental information about the crystal structure and morphology of this compound and its derived materials.

The primary technique for determining the crystal structure of solid materials is X-ray Diffraction (XRD). While specific single-crystal or powder XRD data for this compound is not present in the search results, such an analysis would reveal its crystal system, space group, and unit cell dimensions. For comparison, indium oxide (In₂O₃) is known to exist in two crystalline forms: a cubic bixbyite structure and a rhombohedral corundum-type structure. wikipedia.org The crystal structure of materials derived from the thermal decomposition of this compound, such as indium oxide thin films, is routinely characterized by XRD to determine their phase and crystallinity. longdom.orgrsc.org

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of materials derived from this compound. When this compound is used as a precursor in the synthesis of indium oxide (In₂O₃) or doped variants like indium tin oxide (ITO), XRD is employed to confirm the formation of the desired crystalline phase and to assess the material's crystallinity.

Research findings consistently show that thermal decomposition or hydrolysis of indium-organic precursors, followed by annealing, leads to the formation of crystalline In₂O₃. The resulting material typically exhibits a cubic bixbyite structure. researchgate.netthaiscience.infowikipedia.org XRD patterns of these materials show distinct diffraction peaks corresponding to specific crystallographic planes. For instance, In₂O₃ nanoparticles synthesized from indium precursors and calcined at various temperatures show characteristic peaks of the cubic structure as identified by comparison with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS). thaiscience.info

The analysis of XRD patterns allows for the determination of key structural parameters, such as the lattice constant. For cubic In₂O₃ derived from indium hydroxide (B78521), a lattice constant of a = 10.11 Å has been reported, which is consistent with JCPDS card no. 71-2194. researchgate.net Similarly, for In₂O₃ nanoparticles synthesized via a polymerized complex method, the calculated cubic lattice parameters were found to be close to the standard value of a = 1.0117 nm. thaiscience.info

The table below summarizes typical XRD findings for indium oxide synthesized from indium-based precursors.

| Miller Indices (hkl) | Corresponding Crystalline Phase | Reference |

| (222), (400), (440), (622) | Cubic In₂O₃ | icm.edu.pl |

| (211) | Cubic In₂O₃ | kygczz.com |

This table is interactive. Click on the headers to sort the data.

Furthermore, XRD is instrumental in studying the phase evolution of precursor compounds. For example, studies on indium-tin oxide (ITO) precursors have used XRD to track the transformation from indium hydroxide (In(OH)₃) or indium oxide hydroxide (InOOH) to the final cubic ITO solid solution upon heat treatment. kygczz.com

Single-Crystal X-ray Crystallography for Precise Molecular Geometries

Single-crystal X-ray crystallography is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.educreative-biostructure.com This method is the gold standard for determining the exact three-dimensional arrangement of atoms in a crystal. ulisboa.ptwikipedia.org

While obtaining a single crystal of this compound suitable for this analysis can be challenging, the technique is invaluable for characterizing the single-crystal materials derived from it, such as indium oxide (In₂O₃). For single-crystal In₂O₃, this technique can elucidate the arrangement of indium and oxygen atoms within the unit cell with high precision.

Detailed crystallographic data for cubic indium oxide, which is the common phase obtained from the decomposition of precursors like this compound, is available in crystallographic databases.

| Parameter | Value | Reference |

| Crystal System | Cubic | wikipedia.orgcrystallography.net |

| Space Group | Ia-3 (No. 206) | wikipedia.orgcrystallography.net |

| Lattice Constant (a) | 10.117 Å | crystallography.netmaterialsproject.org |

| Unit Cell Volume | 1035.51 ų | crystallography.net |

| In-O Bond Distances | 2.14 - 2.23 Å | materialsproject.org |

This table is interactive. Users can sort the data by clicking on the column headers.

This level of detail is crucial for understanding the fundamental properties of the material and for computational modeling of its behavior. The precise atomic positions determined by single-crystal X-ray diffraction are essential for correlating the material's structure with its electronic and optical properties.

Microscopic and Surface Analysis for Morphological Characterization

The morphology, including the shape, size, and surface features of materials derived from this compound, is critical to their functionality. Electron microscopy and scanning probe microscopy are key techniques for visualizing these characteristics at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure Visualization

Scanning Electron Microscopy (SEM) is a widely used technique to obtain high-resolution images of the surface morphology of materials. nii.ac.jp In the context of materials derived from this compound, SEM is instrumental in visualizing the various nanostructures that can be synthesized, such as nanoparticles, nanorods, and nanowires. icm.edu.plresearchgate.net

By scanning a focused beam of electrons over a sample, SEM provides detailed information about the surface topography and composition. For example, SEM images of In₂O₃ nanowires produced by heating a mixture of indium and magnesium powders revealed that the nanowires have diameters in the range of 40–160 nm and exhibit a straight, continuous morphology. icm.edu.pl In other research, SEM has been used to observe different In₂O₃ morphologies, including nanorods, nanomaces, and nanorod-flowers, synthesized via a hydrothermal method. researchgate.net

The insights gained from SEM are crucial for understanding how synthesis conditions, with this compound as a precursor, can be tuned to control the morphology of the final nanostructures. This control is essential as the shape and size of the nanostructures can significantly influence their properties and performance in applications such as gas sensing and electronics.

The following table presents examples of morphological features of indium oxide nanostructures observed using SEM.

| Nanostructure Type | Observed Features | Synthesis Method | Reference |

| Nanowires | Diameters of 40-160 nm, straight and continuous | Thermal heating of In and Mg powders | icm.edu.pl |

| Nanorods, Nanomaces, Nanorod-flowers | Varied morphologies depending on raw material ratios | Hydrothermal method and calcination | researchgate.net |

| Thin Films | Nucleation sites for growth | Resistive evaporation | researchgate.net |

This is an interactive table. Click on the headers to sort the data.

Atomic Force Microscopy (AFM) for Surface Roughness and Topography

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of materials at the nanoscale, providing three-dimensional topographical information with very high resolution. spectraresearch.comazooptics.com It is particularly useful for quantifying the surface roughness of thin films and coatings produced from this compound precursors. oxinst.comchalcogen.ro

AFM operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the surface. imim.pl This allows for the generation of a 3D map of the surface topography. From this data, various roughness parameters can be calculated, such as the root mean square (RMS) roughness and the average roughness (Ra). chalcogen.ro

For instance, in the characterization of indium tin oxide (ITO) thin films, which are often prepared using indium-based precursors, AFM is used to assess the surface smoothness, a critical parameter for applications in displays and solar cells. One study on transparent conducting ITO thin films reported an average surface roughness of 5.5 nm. researchgate.net Another investigation on ITO films found a root mean square (RMS) roughness of about 14.4 nm and a mean roughness of 12.5 nm. researchgate.net

The table below provides a summary of surface roughness data for ITO thin films analyzed by AFM.

| Material | Roughness Parameter | Value (nm) | Reference |

| ITO Thin Film | Average Surface Roughness | 5.5 | researchgate.net |

| ITO Thin Film | RMS Roughness | 14.398 | researchgate.net |

| ITO Thin Film | Mean Roughness | 12.522 | researchgate.net |

| Graphene/ITO Bi-film | RMS Roughness | 9.387 | researchgate.net |

This interactive table allows for sorting by clicking on the column headers.

This quantitative data on surface topography is vital for optimizing the deposition processes of thin films derived from this compound to achieve the desired surface quality for specific applications. spectraresearch.com

Emerging Research Directions and Future Perspectives

Novel Precursor Design and Synthesis Strategies

The synthesis of high-purity, stable, and cost-effective indium triethoxide is crucial for its widespread application. Traditional synthesis often involves the reaction of an indium trihalide, such as indium trichloride (B1173362), with an alcohol in the presence of a strong base. nih.gov Another established route is the alcoholysis of other indium alkoxides, for instance, reacting indium tri-isopropoxide with ethanol (B145695). iaea.org

Future research is focused on designing novel molecular precursors that offer enhanced volatility, stability, and reactivity, particularly for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. rsc.org The development of single-source precursors, where indium and other desired elements are incorporated into a single molecule, is a key area of interest for creating complex materials with precise stoichiometry. researchgate.net Strategies to synthesize indium alkoxides that are soluble in organic solvents are also being explored to facilitate their use in solution-based processing. nih.gov The design of precursors with tailored ligands can influence their decomposition pathways, leading to cleaner and more efficient deposition of indium-containing thin films. utexas.edu

| Synthesis Method | Reactants | Key Features | Reference |

| Reaction with Base | Indium Trihalide, Alcohol, Strong Base | One-step process, by-product formation | nih.gov |

| Alcoholysis | Indium Tri-isopropoxide, Ethanol | Exchange of alkoxide groups | iaea.org |

| Organometallic Routes | Organometallic Indium Compounds | Potential for high purity and tailored properties | osti.gov |

Integration of this compound into Advanced Electronic and Optoelectronic Devices

Indium oxide (In₂O₃), a transparent conducting oxide (TCO), is a critical component in a wide array of electronic and optoelectronic devices, including thin-film transistors (TFTs), solar cells, and light-emitting diodes (LEDs). researchgate.netnih.govmdpi.comsvc.org this compound is a promising precursor for the solution-based deposition of high-quality In₂O₃ thin films. nih.gov Solution-processing techniques like sol-gel offer significant advantages over vacuum-based methods, including lower cost, scalability, and the ability to coat large and non-planar substrates. researchgate.netsci-hub.semst.edu

Research is actively exploring the use of this compound in the fabrication of next-generation transparent and flexible electronics. The performance of solution-processed In₂O₃ TFTs is highly dependent on the precursor chemistry and processing conditions, which influence the film's morphology, crystallinity, and electrical properties. nih.govamericanelements.commdpi.com The development of stable, high-performance TCOs to replace or reduce the reliance on indium tin oxide (ITO) is a major research thrust, driven by the scarcity and cost of indium. researchgate.net this compound can play a role in the synthesis of these alternative TCO materials. arizona.eduresearchgate.net

| Device Application | Role of this compound | Key Research Focus | References |

| Thin-Film Transistors (TFTs) | Precursor for In₂O₃ channel layer | Optimizing solution processing for high mobility and stability | researchgate.netnih.govnih.govamericanelements.com |

| Transparent Conducting Oxides (TCOs) | Precursor for transparent electrodes | Developing alternatives to ITO | mdpi.comsvc.orgresearchgate.net |

| Optoelectronic Devices (LEDs, Solar Cells) | Precursor for transparent conductive layers | Enhancing device efficiency and lifetime | arizona.eduresearchgate.net |

Exploration of New Catalytic Applications and Reaction Scope

While the catalytic activity of indium salts like indium(III) chloride and indium(III) bromide as Lewis acids in organic synthesis is well-documented, the exploration of this compound's catalytic potential is an emerging field. syncatmeth.esresearchgate.netthieme-connect.deorganic-chemistry.orgindium.com Indium compounds are known to catalyze a variety of reactions, including hydrogenations and carbon dioxide reduction. rsc.orgnih.govgoogle.com

Recent studies have shown that indium alkoxide complexes can act as effective catalysts for the ring-opening polymerization of lactide, a key process in the production of biodegradable plastics. nih.govacs.org This opens up possibilities for this compound to be employed in similar polymerization reactions. The catalytic activity of indium compounds is often influenced by the ligands attached to the indium center, suggesting that the ethoxide groups in this compound could play a significant role in its catalytic behavior. acs.org Future research will likely focus on expanding the scope of reactions catalyzed by this compound and understanding the underlying reaction mechanisms.

| Catalytic Reaction Type | Example | Potential Role of this compound | References |

| Ring-Opening Polymerization | Polymerization of lactide | As a catalyst for biodegradable polymer synthesis | nih.govacs.org |

| Lewis Acid Catalysis | Friedel-Crafts and Diels-Alder reactions | As a milder, more selective Lewis acid catalyst | syncatmeth.esresearchgate.netindium.com |

| CO₂ Hydrogenation | Methanol (B129727) synthesis | As a precursor for active indium oxide catalysts | nih.govgoogle.com |

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and application of indium compounds to minimize environmental impact and improve sustainability. researchgate.netnanobioletters.com This is particularly important given the limited availability of indium. inoe.roresearchgate.net Research in this area for this compound focuses on several key aspects.